3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide
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Overview
Description
3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzamide ring and a chloro-methylpyridinyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-bromo-benzoyl chloride and 2-chloro-5-methylpyridine.
Amidation Reaction: The 3-bromo-benzoyl chloride is reacted with 2-chloro-5-methylpyridine in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It is employed in biological research to study the interactions of small molecules with biological targets, such as proteins or nucleic acids.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide
- 3-Chloro-N-(2-chloro-5-methylpyridin-3-yl)benzamide
- 3-Bromo-N-(2-fluoro-5-methylpyridin-3-yl)benzamide
Uniqueness
3-Bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide is unique due to the specific combination of substituents on the benzamide and pyridine rings. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112841-05-1 |
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Molecular Formula |
C13H10BrClN2O |
Molecular Weight |
325.59 g/mol |
IUPAC Name |
3-bromo-N-(2-chloro-5-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-5-11(12(15)16-7-8)17-13(18)9-3-2-4-10(14)6-9/h2-7H,1H3,(H,17,18) |
InChI Key |
WBLLTXUOWMIIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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